molecular formula C10H11N3O B15128666 (2-Hydrazinylquinolin-3-yl)methanol

(2-Hydrazinylquinolin-3-yl)methanol

Cat. No.: B15128666
M. Wt: 189.21 g/mol
InChI Key: ARZDXZHKHXNFHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Hydrazinylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate, followed by reduction with sodium borohydride to yield the desired product . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

(2-Hydrazinylquinolin-3-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

(2-Hydrazinylquinolin-3-yl)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of various pharmacologically active compounds . These compounds have shown potential in treating diseases such as cancer, malaria, and bacterial infections.

In biology, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of diagnostic tools and assays . In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

(2-Hydrazinylquinolin-3-yl)methanol can be compared with other quinoline derivatives such as 2-aminoquinoline, 2-chloroquinoline, and 2-methylquinoline. While these compounds share a common quinoline core, their functional groups and chemical properties differ, leading to variations in their biological activities and applications .

The unique hydrazine group in this compound distinguishes it from these similar compounds, providing it with distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(2-hydrazinylquinolin-3-yl)methanol

InChI

InChI=1S/C10H11N3O/c11-13-10-8(6-14)5-7-3-1-2-4-9(7)12-10/h1-5,14H,6,11H2,(H,12,13)

InChI Key

ARZDXZHKHXNFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)NN)CO

Origin of Product

United States

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